molecular formula C15H21ClN2O3 B5746419 4-chloro-2-nitro-N-(2,4,4-trimethylpentan-2-yl)benzamide

4-chloro-2-nitro-N-(2,4,4-trimethylpentan-2-yl)benzamide

Cat. No.: B5746419
M. Wt: 312.79 g/mol
InChI Key: CTIAIQPJUWQJJD-UHFFFAOYSA-N
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Description

4-chloro-2-nitro-N-(2,4,4-trimethylpentan-2-yl)benzamide is an organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a chloro group, a nitro group, and a benzamide moiety. Its molecular formula is C15H21ClN2O3.

Properties

IUPAC Name

4-chloro-2-nitro-N-(2,4,4-trimethylpentan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3/c1-14(2,3)9-15(4,5)17-13(19)11-7-6-10(16)8-12(11)18(20)21/h6-8H,9H2,1-5H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIAIQPJUWQJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-chloro-2-nitro-N-(2,4,4-trimethylpentan-2-yl)benzamide typically involves multiple stepsThe reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained .

Industrial production methods for this compound may involve large-scale nitration and amide formation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

4-chloro-2-nitro-N-(2,4,4-trimethylpentan-2-yl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-chloro-2-nitro-N-(2,4,4-trimethylpentan-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-2-nitro-N-(2,4,4-trimethylpentan-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in electrophilic substitution reactions, further contributing to its activity .

Comparison with Similar Compounds

Similar compounds to 4-chloro-2-nitro-N-(2,4,4-trimethylpentan-2-yl)benzamide include:

    4-chloro-2-nitroaniline: Known for its use in the synthesis of dyes and pigments.

    4-chloro-2-nitrophenol: Used in the production of pharmaceuticals and agrochemicals.

    4-chloro-2-nitro-N-propylbenzamide: Studied for its potential biological activities.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for a variety of applications .

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